molecular formula C22H25ClN2O4 B2998547 5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide CAS No. 921525-60-2

5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide

Cat. No.: B2998547
CAS No.: 921525-60-2
M. Wt: 416.9
InChI Key: PWYGMAWIZTYUCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide is a synthetic chemical compound featuring a benzoxazepin core structure, a scaffold of significant interest in medicinal chemistry and drug discovery. This specific molecule is characterized by its 5-chloro and 2-methoxybenzamide substitutions, which are common functional groups known to influence the pharmacokinetic and binding properties of bioactive molecules. While the precise biological activity and mechanism of action for this exact compound require further investigation, related tetrahydrobenzo[b][1,4]oxazepin derivatives have been explored in scientific research for their potential as inhibitors of various enzymatic targets . Researchers may find this compound valuable as a building block for the synthesis of more complex molecules or as a reference standard in analytical studies. As with many specialized research chemicals, this product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use . For comprehensive handling and safety information, researchers should consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O4/c1-5-10-25-17-8-7-15(12-19(17)29-13-22(2,3)21(25)27)24-20(26)16-11-14(23)6-9-18(16)28-4/h6-9,11-12H,5,10,13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYGMAWIZTYUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide (CAS Number: 921525-60-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H25ClN2O4C_{22}H_{25}ClN_{2}O_{4} with a molecular weight of 416.9 g/mol. The structural features include a chloro substituent, a methoxybenzamide group, and a tetrahydrobenzo[b][1,4]oxazepine core, which contribute to its biological activity.

PropertyValue
CAS Number921525-60-2
Molecular FormulaC22H25ClN2O4
Molecular Weight416.9 g/mol

Mechanisms of Biological Activity

The biological activity of this compound has been investigated across several studies focusing on various mechanisms:

  • Antimicrobial Activity : The compound has shown promising results against a range of microbial pathogens. Its structural characteristics enhance its interaction with microbial membranes, leading to increased permeability and subsequent cell death.
  • Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Specific studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Effects : Preliminary data suggest that this compound can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This effect could be beneficial in treating chronic inflammatory diseases.
  • Neuroprotective Effects : Some studies have hinted at neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells.

Case Studies and Research Findings

Recent investigations into the biological activity of this compound have yielded significant findings:

  • Anticancer Activity : A study reported that the compound exhibited IC50 values in the low micromolar range against several cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), indicating potent anticancer activity .
  • Antimicrobial Efficacy : In vitro assays demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to existing antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A key analogue is 5-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide (CAS: 921996-09-0), which differs in three critical aspects:

Functional Group : The benzamide moiety (-CONH₂) is replaced with a benzenesulfonamide (-SO₂NH₂), altering polarity and hydrogen-bonding capacity .

Substituents :

  • The propyl group (C₃H₇) at position 5 is replaced with an ethyl group (C₂H₅).
  • The 2-methoxy (-OCH₃) on the benzamide is replaced with a 2-methyl (-CH₃) on the benzenesulfonamide .

Molecular Weight : The sulfonamide analogue has a slightly higher molecular weight (422.9 g/mol ) due to the sulfur atom .

Comparative Data Table

Parameter Target Compound Sulfonamide Analogue
Molecular Formula C₂₂H₂₅ClN₂O₄ C₂₀H₂₃ClN₂O₄S
Molecular Weight 416.9 422.9
Core Structure Benzo[b][1,4]oxazepin Benzo[b][1,4]oxazepin
Key Substituents 5-Cl, 5-propyl, 3,3-dimethyl, 2-methoxy 5-Cl, 5-ethyl, 3,3-dimethyl, 2-methyl
Functional Group Benzamide Benzenesulfonamide

Implications of Structural Differences

  • Bioactivity : Benzamide derivatives are frequently associated with kinase inhibition or receptor modulation, while sulfonamides are linked to antibacterial or carbonic anhydrase inhibition .
  • Lipophilicity: The ethyl group (vs. propyl) and methyl group (vs.
  • Synthetic Complexity : The sulfonamide analogue’s synthesis may require additional steps for introducing the sulfur-containing group, as seen in modified synthetic routes for similar heterocycles .

Research Findings and Trends

Bioactivity Prediction :

  • Benzo[b][1,4]oxazepin scaffolds are recognized for their versatility in drug discovery, particularly in central nervous system (CNS) and anti-inflammatory targets .
  • The chlorine atom in both compounds may enhance binding to hydrophobic pockets in target proteins .

Lumping Strategy Relevance :

  • Compounds with shared cores (e.g., benzo[b][1,4]oxazepin) but divergent substituents are often grouped in computational models to predict physicochemical behaviors, as their structural similarities suggest comparable reactivity or metabolism .

Gaps in Data :

  • Neither compound has reported bioactivity data in public databases, highlighting the need for empirical studies. Tools like Hit Dexter 2.0 could prioritize such compounds for experimental validation by assessing their likelihood of being promiscuous binders or "dark chemical matter" .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.